2,6-Dibromo-4-(trifluoromethyl)quinoline
Description
2,6-Dibromo-4-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C₁₁H₄BrF₆N . Its molecular weight is approximately 344.05 g/mol . The compound is characterized by its bromine and trifluoromethyl substituents on a quinoline ring system .
Synthesis Analysis
The synthesis of this compound involves the introduction of bromine and trifluoromethyl groups onto the quinoline scaffold. While specific synthetic routes may vary, one common method is the bromination of a suitable quinoline precursor followed by trifluoromethylation using appropriate reagents .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinoline core with two bromine atoms at positions 2 and 6, and a trifluoromethyl group attached to one of the carbon atoms. The arrangement of these substituents affects the compound’s reactivity and properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, addition, and coupling reactions. For instance, it may undergo Suzuki–Miyaura cross-coupling reactions with suitable boron reagents . Further investigations are needed to explore its full reactivity profile.
Physical and Chemical Properties Analysis
Future Directions
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMAKKTADADBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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